molecular formula C13H22ClN5 B11764186 6-chloro-N3-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazine-3,4-diamine

6-chloro-N3-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazine-3,4-diamine

Cat. No.: B11764186
M. Wt: 283.80 g/mol
InChI Key: KFNKUWXVLZRSNA-UHFFFAOYSA-N
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Description

6-chloro-N3-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazine-3,4-diamine is an organic compound with the molecular formula C13H22ClN5 It is a derivative of pyridazine and contains a piperidine ring substituted with four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N3-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazine-3,4-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,2,6,6-tetramethylpiperidine and 6-chloropyridazine-3,4-diamine.

    Reaction Conditions: The reaction between these starting materials is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N3-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazine-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as oxone to form hydroxylamines.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Oxone is commonly used as an oxidizing agent.

    Reduction: Lithium aluminum hydride is a typical reducing agent.

    Substitution: Various nucleophiles can be used to replace the chlorine atom under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylamines, while substitution reactions can produce a variety of substituted pyridazine derivatives.

Scientific Research Applications

6-chloro-N3-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazine-3,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-N3-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazine-3,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.

    6-chloropyridazine-3,4-diamine: A precursor in the synthesis of the target compound.

Uniqueness

6-chloro-N3-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazine-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazine ring with a tetramethylpiperidine moiety makes it a valuable compound for various applications.

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

6-chloro-3-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazine-3,4-diamine

InChI

InChI=1S/C13H22ClN5/c1-12(2)6-8(7-13(3,4)19-12)16-11-9(15)5-10(14)17-18-11/h5,8,19H,6-7H2,1-4H3,(H2,15,17)(H,16,18)

InChI Key

KFNKUWXVLZRSNA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC2=NN=C(C=C2N)Cl)C

Origin of Product

United States

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